
2-(2-溴吡啶-3-基)丙醇
货号 B2364919
CAS 编号:
909532-39-4
分子量: 216.078
InChI 键: CXLQQPDHVZWLHV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
“2-(2-Bromopyridin-3-yl)propan-2-ol” is a chemical compound with the molecular formula C8H10BrNO . It has a molecular weight of 216.07 g/mol . The IUPAC name for this compound is 2-(2-bromo-3-pyridinyl)-2-propanol .
Molecular Structure Analysis
The InChI code for “2-(2-Bromopyridin-3-yl)propan-2-ol” is 1S/C8H10BrNO/c1-8(2,11)6-4-3-5-10-7(6)9/h3-5,11H,1-2H3 . The Canonical SMILES structure is CC©(C1=C(N=CC=C1)Br)O .Physical And Chemical Properties Analysis
The compound “2-(2-Bromopyridin-3-yl)propan-2-ol” has a XLogP3-AA value of 1.6, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 214.99458 g/mol . The topological polar surface area is 33.1 Ų . The compound has a complexity of 138 .科学研究应用
药物化学和药物开发:
- 一个相关的化合物,(S)-1-((4-(3-(6-氨基-5-甲氧基吡啶-3-基)-1-异丙基-1H-吡唑-4-基)嘧啶-2-基)氨基)丙醇,被鉴定为致癌激酶bRAF的有效抑制剂。这项研究探讨了如何减少该系列化合物的致突变潜力和药物相互作用 (Palmer et al., 2012)。
催化和化学合成:
- 该化合物已被用于合成N-(3-吡啶基)-取代的二级和三级磺酰胺,展示了它在有机合成和催化过程中的实用性 (Xiaojun Han, 2010)。
抗真菌活性:
- 与2-(2-溴吡啶-3-基)丙醇结构相关的2-(1-芳基-1H-1,2,3-三唑-4-基)丙醇衍生物,在体外显示出对各种白念珠菌物种的显著抗真菌活性,突显了这类化合物在开发抗真菌药物中的潜力 (Lima-Neto et al., 2012)。
生化研究:
- 对类似化合物1,3-双(1,2,3-三唑-1-基)-丙醇衍生物的研究发现其对白念珠菌菌株具有高活性,表明其作为开发抗真菌化合物基础的潜力 (Zambrano-Huerta et al., 2019)。
材料科学:
- 对2-(2-溴吡啶-3-基)丙醇等化合物的研究也在材料科学领域进行,检查它们在工业用途中创建荧光标记物的应用,例如生物柴油质量控制 (Pelizaro et al., 2019)。
安全和危害
属性
IUPAC Name |
2-(2-bromopyridin-3-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-8(2,11)6-4-3-5-10-7(6)9/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLQQPDHVZWLHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(N=CC=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromopyridin-3-yl)propan-2-ol | |
Synthesis routes and methods
Procedure details


Lithium diisopropylamide (2M, 12.5 mL, 25 mmol) is dissolved in tetrahydrofuran (40 mL) and cooled to −78° C. 2-Bromopyridine (3.9 g, 25 mmol) is added dropwise and the reaction is stirred for 3 hr. before adding acetone (1 mL, dried over freshly activated molecular sieves) and allowing warming to room temperature. The reaction is quenched with saturated ammonium chloride and extracted with ethyl acetate. The organic layer is dried over magnesium sulfate and evaporated. The residue is purified by flash column chromatography on silica, eluting with 20% hexane/tert-butyl methyl ether to give the title compound (1.4 g, 26%). 1H-NMR (d6-dimethyl sulfoxide): 8.23 (dd, J=1.9, 4.5 Hz, 1H), 8.19 (dd, J=2.0, 7.8 Hz, 1H), 7.44 (dd, J=4.5, 7.7 Hz, 1H), 5.43 (s, 1H), 2.12 (s, 1H), 1.46 (s, 6H).



体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,2R)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid](/img/structure/B2364836.png)
![7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2364838.png)
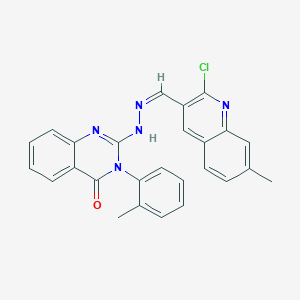
![Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]-](/img/structure/B2364840.png)
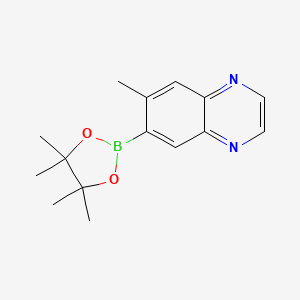
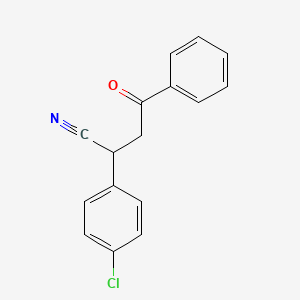
![ethyl 5,6-dihydro-4H-pyrrolo[3,4-d]oxazole-2-carboxylate hydrochloride](/img/structure/B2364847.png)
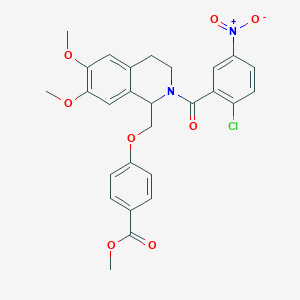
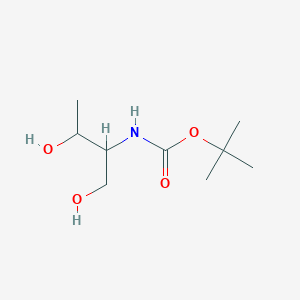

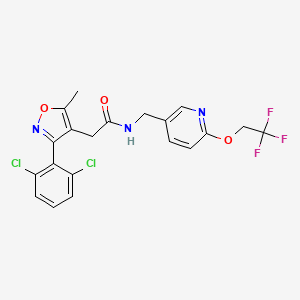
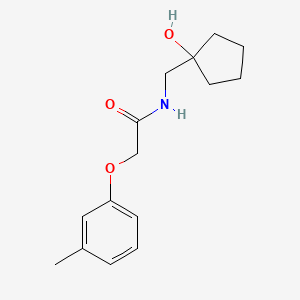
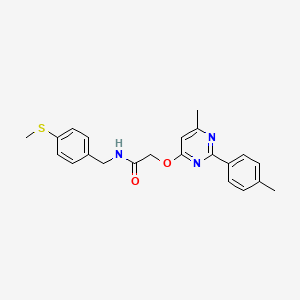
![6-(2,5-Dimethoxyphenyl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one](/img/structure/B2364856.png)